molecular formula C16H17NO6S2 B11655322 methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate

methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11655322
M. Wt: 383.4 g/mol
InChI Key: QPLKAWYZRYJCFO-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a Z-configured 3,4,5-trimethoxybenzylidene substituent at position 5 and a methyl acetate group at position 2. The compound’s structure features a conjugated system formed by the benzylidene moiety, which is critical for biological activity, particularly in targeting enzymes like pantothenate synthetase or apoptosis signal-regulating kinase 1 (ASK1) . The 3,4,5-trimethoxybenzylidene group enhances lipophilicity and may improve membrane permeability, while the thioxo group at position 2 contributes to electron-deficient properties, facilitating interactions with biological targets .

Properties

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H17NO6S2/c1-20-10-5-9(6-11(21-2)14(10)23-4)7-12-15(19)17(16(24)25-12)8-13(18)22-3/h5-7H,8H2,1-4H3/b12-7-

InChI Key

QPLKAWYZRYJCFO-GHXNOFRVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. Finally, esterification with methanol produces the desired methyl ester .

Chemical Reactions Analysis

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its thiazolidine ring and trimethoxybenzylidene moiety play crucial roles in its biological activity by binding to target proteins and modulating their functions .

Comparison with Similar Compounds

Table 2: Physicochemical Data for Selected Analogues

Compound Molecular Formula Molecular Weight logP* Solubility
Target Compound C₁₈H₁₉NO₆S₂ 409.47 ~2.5 Low (lipophilic)
Methyl [(5Z)-5-(4-Bromobenzylidene)-...]acetate C₁₃H₁₀BrNO₃S₂ 372.25 ~3.0 Very low
[(5Z)-5-(3-Ethoxy-4-Hydroxybenzylidene)-...]acetic acid C₁₄H₁₃NO₆S₂ 379.39 ~1.8 Moderate
3-Methyl-2-[(5Z)-4-Oxo-2-thioxo-5-TMB-...]butanoic acid C₁₈H₂₁NO₆S₂ 423.50 ~2.7 Low

*Predicted using fragment-based methods.

Key Trends:

  • Lipophilicity : The 3,4,5-TMB group increases logP compared to polar derivatives (e.g., ).
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit better aqueous solubility due to ionizable groups.

Biological Activity

Methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The presence of the 3,4,5-trimethoxybenzylidene moiety enhances its lipophilicity and may contribute to its interaction with biological targets.

Molecular Formula: C17_{17}H18_{18}N2_{2}O5_{5}S
Molecular Weight: 358.39 g/mol
CAS Number: [not specified in search results]

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on human topoisomerases I and II, which are crucial for DNA replication and transcription.

  • Mechanism of Action:
    • The compound appears to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. This action is likely mediated through the inhibition of topoisomerases, leading to DNA damage and subsequent cell death .
  • Case Studies:
    • In one study, derivatives showed a dose-dependent inhibition of MCF-7 cell proliferation with IC50_{50} values indicating effective cytotoxicity against cancer cells while sparing normal cells .
CompoundIC50_{50} (µM)Cell Line
7e11MCF-7
7c46.4MCF-10A

Antimicrobial Activity

Thiazolidinone derivatives have also been reported to possess antimicrobial properties. The compound's thiazolidinone structure is linked to various biological effects including antibacterial and antifungal activities.

  • Research Findings:
    • Studies indicate that compounds containing the thiazolidinone scaffold exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism:
    • The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other known anticancer agents, a comparative table can be useful:

CompoundActivity TypeIC50_{50} (µM)Reference
ColchicineAnticancer0.97
EllipticineAnticancer0.97
Methyl Thiazolidine DerivativeAnticancer11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.